molecular formula C6H8FNO B3031110 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide CAS No. 146038-55-3

3-Fluorobicyclo[1.1.1]pentane-1-carboxamide

Cat. No.: B3031110
CAS No.: 146038-55-3
M. Wt: 129.13
InChI Key: AVYKNSITTCDSIA-UHFFFAOYSA-N
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Description

3-Fluorobicyclo[1.1.1]pentane-1-carboxamide (CAS 146038-55-3) is a fluorinated bicyclic compound of high interest in medicinal chemistry and drug discovery. Its molecular formula is C 6 H 8 FNO, with a molecular weight of 129.13 g/mol . The compound features a rigid [1.1.1]pentane scaffold substituted with a fluorine atom at the 3-position and a carboxamide group at the 1-position, which serves as a versatile building block for organic synthesis . The fluorine atom enhances the compound's metabolic stability and lipophilicity, making it a valuable bioisostere for probing protein interactions and designing novel therapeutic candidates . In scientific research, this compound is explored as a key precursor for drug candidates. It can be synthesized via strategies such as radical fluorination . The compound undergoes various chemical transformations, including oxidation to 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid and reduction to 3-fluorobicyclo[1.1.1]pentan-1-amine, allowing for the creation of diverse chemical libraries . A significant area of application is in anti-inflammatory research, where studies have demonstrated its ability to exhibit significant inhibition of NF-κB activity in human monocyte cell lines, leading to a reduction in pro-inflammatory cytokines such as TNFα and MCP1 . The compound is predicted to exhibit high gastrointestinal absorption and is likely capable of permeating the blood-brain barrier, suggesting potential applications in central nervous system disorders . This product is provided for research purposes only and is strictly not intended for human or veterinary diagnostics or therapeutics . It is recommended to be stored sealed in a dry environment at 2–8°C to maintain stability .

Properties

IUPAC Name

3-fluorobicyclo[1.1.1]pentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNO/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYKNSITTCDSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261256
Record name 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146038-55-3
Record name 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146038-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide typically involves radical fluorination techniques. One common method is the radical fluorination of bicyclo[1.1.1]pentane derivatives. For example, 3-fluorobicyclo[1.1.1]pentan-1-amine can be synthesized by employing radical fluorination .

Industrial Production Methods

Industrial production methods for 3-Fluorobicyclo[11

Chemical Reactions Analysis

Types of Reactions

3-Fluorobicyclo[1.1.1]pentane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid.

    Reduction: Formation of 3-fluorobicyclo[1.1.1]pentan-1-amine.

    Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Fluorobicyclo[1.1.1]pentane-1-carboxamide is explored for its potential as a drug candidate due to its ability to cross the blood-brain barrier and exhibit biological activity.

  • Anti-inflammatory Activity : Studies have demonstrated that this compound exhibits significant inhibition of NFκB activity, leading to reduced pro-inflammatory cytokines such as TNFα and MCP1, indicating potential for anti-inflammatory therapies .
CompoundIC50 (pM)Effect on NFκB Activity
This compound<50Significant inhibition
ControlN/ANo effect

Organic Synthesis

This compound serves as a versatile building block in the synthesis of novel organic molecules. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

  • Synthetic Routes : The compound can be synthesized through radical fluorination techniques, allowing for the introduction of fluorine into bicyclic frameworks .
Reaction TypeMajor Products Formed
Oxidation3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid
Reduction3-Fluorobicyclo[1.1.1]pentan-1-amine
SubstitutionVarious substituted bicyclo[1.1.1]pentane derivatives

Materials Science

The compound is utilized in developing new materials due to its unique structural properties that enhance stability and performance in various applications.

  • Polymer Chemistry : Research indicates that incorporating 3-fluorobicyclo[1.1.1]pentane derivatives into polymer matrices can improve mechanical properties and thermal stability .

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound in rodent models of inflammation, demonstrating its potential as a therapeutic agent for chronic inflammatory diseases . The compound was shown to significantly reduce markers of inflammation without causing hematological toxicity.

Case Study 2: Synthesis of BCP Derivatives

In a large-scale synthesis project, researchers successfully produced various derivatives of bicyclo[1.1.1]pentane using flow photochemical methods . This approach enabled the rapid production of compounds suitable for medicinal chemistry applications, showcasing the versatility of 3-fluorobicyclo[1.1.1]pentane as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues of 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound F (C3), CONH₂ (C1) C₆H₉FNO 130.12 Peptide synthesis, bioisosteres
3-Chlorobicyclo[1.1.1]pentane-1-carboxylic acid Cl (C3), COOH (C1) C₆H₇ClO₂ 146.57 Intermediate for functionalization
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CF₃ (C3), COOH (C1) C₇H₇F₃O₂ 192.13 Enhanced lipophilicity, drug design
3-Iodobicyclo[1.1.1]pentane-1-carboxamide I (C3), CONH₂ (C1) C₆H₉INO 237.05 Cross-coupling reactions
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid NH₂ (C3), COOH (C1) C₆H₉NO₂ 139.14 Rigid GABA analogues in peptides

Biological Activity

3-Fluorobicyclo[1.1.1]pentane-1-carboxamide is a fluorinated bicyclic compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

  • Molecular Formula : C₆H₈FNO
  • Molecular Weight : 129.13 g/mol
  • CAS Number : 146038-55-3

This compound is characterized by its unique bicyclic structure, which enhances its metabolic stability and lipophilicity, making it a promising candidate for drug development .

Pharmacokinetics

The compound is predicted to exhibit high gastrointestinal absorption and is likely capable of permeating the blood-brain barrier . This characteristic suggests potential applications in treating central nervous system disorders .

Biological Targets

Research indicates that this compound may interact with various biological pathways, particularly through modulation of the Farnesoid X Receptor (FXR). FXR is involved in bile acid homeostasis and has implications in metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) .

Anti-inflammatory Activity

A study investigating bicyclic compounds similar to this compound found significant anti-inflammatory properties. The compound was shown to inhibit NFκB activity in human monocyte cell lines, leading to a reduction in pro-inflammatory cytokines such as TNFα and MCP1 .

CompoundIC50 (pM)Effect on NFκB Activity
This compound<50Significant inhibition
ControlN/ANo effect

This data suggests that this compound could be a valuable lead compound for developing anti-inflammatory therapies.

Toxicological Profile

Initial assessments indicate that this compound has a favorable safety profile, exhibiting low toxicity in rodent models while maintaining efficacy in the brain without causing hematological toxicity .

Preclinical Models

In preclinical studies involving rodent models of cholestasis, compounds related to this compound demonstrated the ability to reduce liver fibrosis and inflammation, highlighting their therapeutic potential for liver diseases .

Q & A

Q. What are the primary synthetic routes for 3-fluorobicyclo[1.1.1]pentane-1-carboxamide, and how do they compare in efficiency?

The synthesis typically involves radical fluorination strategies or functionalization of bicyclo[1.1.1]pentane precursors. For example, radical fluorination using Br₂ and triphenylphosphine with imidazole facilitates fluorination at the bridgehead position, as seen in the synthesis of related fluorinated bicyclopentane amino acids . Alternatively, homolytic aromatic substitution using fluorinating agents can yield the target compound, though purity (≥95–97%) and scalability vary depending on reaction conditions . Comparative studies suggest radical methods offer better regioselectivity but require stringent control of reaction stoichiometry to avoid byproducts.

Q. How is this compound characterized analytically?

Key techniques include:

  • ¹⁹F NMR : To confirm fluorine incorporation and assess purity (δ ~ -180 to -200 ppm for bridgehead fluorine).
  • HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation (C₆H₈FNO; exact mass ~129.16 g/mol).
  • HPLC-PDA : To monitor purity (>95%) and detect trace impurities from radical side reactions .
    Standardized protocols for bicyclopentane derivatives recommend using deuterated solvents (e.g., CDCl₃) to resolve overlapping signals in ¹H NMR due to the rigid cage structure .

Q. What are the key applications of this compound in medicinal chemistry?

It serves as a bioisostere for meta-substituted aromatic rings or tert-butyl groups, improving metabolic stability and solubility. For example:

  • Peptide Backbone Modification : Incorporation into peptides via solid-phase synthesis enhances resistance to proteolysis .
  • Enzyme Inhibitors : The fluorinated bicyclopentane motif is used in designing inhibitors targeting protein-protein interactions, leveraging its high three-dimensional rigidity .

Advanced Research Questions

Q. How can enantioselective synthesis of fluorinated bicyclopentane derivatives be achieved?

Chiral resolution via Strecker synthesis or asymmetric catalysis is employed. For instance, Ulrich and Mykhailiuk demonstrated enantioselective synthesis of 3-fluorobicyclo[1.1.1]pentyl glycine using a chiral auxiliary approach, resolving enantiomers via diastereomeric salt formation . Computational modeling (DFT) aids in predicting transition states to optimize enantiomeric excess (>90%) .

Q. How do contradictory data on synthetic yields arise, and how can they be resolved?

Discrepancies often stem from:

  • Radical Initiation Efficiency : Varying initiators (e.g., AIBN vs. light) affect reaction rates and side-product profiles .
  • Purification Challenges : Column chromatography may fail to separate bicyclopentane isomers; preparative HPLC or recrystallization in hexane/EtOAc is recommended .
    Systematic optimization studies (DoE) are critical to identify robust conditions .

Q. What strategies improve the stability of this compound in biological assays?

  • Prodrug Design : Esterification of the carboxamide group (e.g., methyl or tert-butyl esters) enhances plasma stability .
  • Formulation : Use of cyclodextrin-based carriers or liposomal encapsulation reduces hydrolysis in aqueous media .
  • In Silico Modeling : Molecular dynamics simulations predict degradation pathways, guiding structural modifications .

Q. How is this compound utilized in studying protein-ligand interactions?

As a rigid scaffold , it replaces flexible linkers in PROTACs (Proteolysis-Targeting Chimeras) to improve binding entropy. For example, SH-X-81, a derivative, was used to stabilize ternary complexes in E3 ligase studies, analyzed via cryo-EM and SPR (Surface Plasmon Resonance) .

Methodological Considerations Table

Challenge Solution Key References
Low synthetic yieldOptimize radical initiator concentration
Enantiomer separationChiral HPLC with cellulose-based columns
Degradation in vivoProdrug formulation (e.g., tert-butyl esters)
Signal overlap in NMR¹³C DEPT-Q experiments in DMSO-d₆

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorobicyclo[1.1.1]pentane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Fluorobicyclo[1.1.1]pentane-1-carboxamide

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